1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative featuring a 4-nitrophenyl group at position 1 and a 5-(trifluoromethyl)pyridin-2-yl substituent at position 4. The nitro group provides strong electron-withdrawing effects, while the trifluoromethylpyridine moiety contributes to lipophilicity and metabolic stability. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.
Properties
Molecular Formula |
C16H15F3N4O2 |
|---|---|
Molecular Weight |
352.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)12-1-6-15(20-11-12)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(24)25/h1-6,11H,7-10H2 |
InChI Key |
PPFINVUNDSAEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent studies.
- Molecular Formula : C₁₆H₁₅F₃N₄O₂
- Molecular Weight : 352.31 g/mol
- CAS Number : 1294374-23-4
- Predicted Boiling Point : 515.9 ± 50.0 °C
- Density : 1.378 ± 0.06 g/cm³
- pKa : 5.99 ± 0.29 .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that the compound can induce cell death in cancer cell lines through mechanisms such as necroptosis, which is a regulated form of necrosis linked to inflammation .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Mechanism | IC50 (μM) |
|---|---|---|---|
| Study A | K562 (leukemia) | Necroptosis | Not specified |
| Study B | MCF-7 (breast cancer) | Apoptosis | Not specified |
Antiviral Activity
Recent studies have explored the antiviral properties of trifluoromethyl pyridine piperazine derivatives, suggesting that compounds similar to this compound can enhance the activities of defensive enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO). These enzymes are crucial for plant defense mechanisms against viral infections .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Binding : The compound may interact with various aminergic receptors, influencing signaling pathways that regulate cell survival and apoptosis .
- Induction of Necroptosis : Evidence suggests that it can trigger necroptotic pathways in certain cancer cells, providing a novel approach to overcoming chemoresistance .
- Enhancement of Antioxidant Enzymes : By activating pathways related to antioxidant defenses, it may mitigate oxidative stress in cells, contributing to its protective effects .
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical and preclinical settings:
- Case Study on K562 Cells :
- Antiviral Efficacy in Plants :
Chemical Reactions Analysis
Substitution Reactions
The nitro group on the 4-nitrophenyl ring and the trifluoromethylpyridine moiety participate in nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitro Group Substitution | NaOMe/MeOH, 80°C, 12h | 4-Methoxyphenyl derivative | 65% | |
| Halogenation | Cl₂, FeCl₃ catalyst, 25°C, 6h | Chlorinated nitroarene derivatives | NR* |
*NR: Not reported in available literature.
The nitro group’s electron-withdrawing nature activates the phenyl ring for NAS, enabling methoxy or halogen substitutions. The trifluoromethyl group on the pyridine ring further stabilizes intermediates through inductive effects.
Reduction Reactions
The nitro group is reducible to an amine, significantly altering the compound’s electronic and biological properties.
| Reduction Method | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 4h | 4-Aminophenyl derivative | Antimicrobial agent precursor |
| Chemical Reduction | SnCl₂/HCl, reflux, 8h | Same as above | Intermediate for functionalization |
Reduction yields a primary amine, which can undergo further derivatization (e.g., acylation or alkylation) for drug-discovery applications .
Coupling Reactions
The piperazine nitrogen atoms and pyridine ring enable cross-coupling reactions for structural diversification.
| Coupling Type | Catalyst/Reagents | Products | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24h | Biaryl derivatives | Enhances π-π stacking interactions |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 120°C | N-Arylpiperazine analogs | Expands pharmacological scope |
These reactions are critical for synthesizing analogs with improved bioavailability or target specificity .
Enzymatic Interactions
The compound inhibits bacterial phosphopantetheinyl transferase (PPTase), a validated antimicrobial target.
| Bacterial Strain | MIC (µg/mL) | Comparison with INH/RIF | Mechanistic Insight |
|---|---|---|---|
| Mycobacterium marinum | 2.5 | 2–4x more potent than INH | Binds to PPTase active site |
| Staphylococcus aureus | 10.0 | Comparable to RIF | Disrupts acyl carrier protein |
The trifluoromethyl group enhances membrane permeability, while the nitroaryl moiety contributes to target binding.
Key Structural Insights from Computational Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Properties
- This may improve binding to electron-deficient receptors.
- Lipophilicity : The trifluoromethylpyridine moiety increases lipophilicity (ClogP ~3.5 estimated), similar to Compound 34 (ClogP ~3.2). NMPP, lacking trifluoromethyl, is less lipophilic .
- Biological Activity :
- A23 : Evaluated as an insecticide lead with growth-inhibiting effects on Pseudaletia separata .
- Compound 100 : Demonstrated CNS penetration and analgesic properties as a dual-target D3R/MOR ligand .
- BCTC : A VR1 antagonist with oral bioavailability, highlighting the pharmacological versatility of piperazine scaffolds .
Positional Isomerism Effects
- Trifluoromethyl Position: The target’s 5-(trifluoromethyl)pyridin-2-yl group contrasts with Compound 100’s 6-position isomer.
- Nitro Group Placement : Direct attachment of nitro to phenyl (target) vs. benzyl (NMPP) alters conformational flexibility and electronic distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
